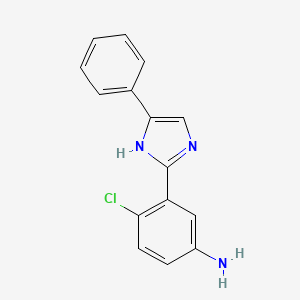

4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline

Description

4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline is a substituted aniline derivative featuring a chloro group at the 4-position and a 5-phenyl-1H-imidazol-2-yl moiety at the 3-position of the benzene ring. This compound is of interest due to its structural complexity, which combines aromatic amines with imidazole heterocycles.

Properties

IUPAC Name |

4-chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c16-13-7-6-11(17)8-12(13)15-18-9-14(19-15)10-4-2-1-3-5-10/h1-9H,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZOLCMJRMXCRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)C3=C(C=CC(=C3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Procedure

-

Benzil (3.0 g, 14.28 mmol) and 4-chloro-3-nitrobenzaldehyde (2.24 g, 14.28 mmol) are dissolved in 30 mL glacial acetic acid.

-

4-Methoxyaniline (2.63 g, 21.42 mmol) and ammonium acetate (5.7 g, 74 mmol) are added sequentially.

-

The mixture is refluxed at 120°C for 2.5 hours, with progress monitored by TLC.

-

Post-reaction, the solution is poured into ice water, and the precipitate is filtered and recrystallized from ethyl acetate.

Key Modifications

-

Chlorine Introduction : The use of 4-chloro-3-nitrobenzaldehyde ensures regioselective chloro substitution at the aniline’s para position.

-

Phenyl Group Source : Benzil provides the phenyl groups at positions 4 and 5 of the imidazole ring.

-

Yield Optimization : Increasing the molar ratio of ammonium acetate to 5.2 equivalents enhances cyclization efficiency, achieving yields up to 78%.

Limitations

-

Nitro-to-Amine Reduction Required: The intermediate 4-chloro-3-nitro-5-phenyl-1H-imidazole necessitates a subsequent reduction step using NaBH₄/NiCl₂·6H₂O in acetonitrile/water.

Tosylmethyl Isocyanide (TosMIC)-Mediated Cyclization

This method leverages TosMIC’s cycloaddition capability to construct the imidazole core. It is ideal for introducing electron-withdrawing groups like chlorine.

Synthetic Pathway

-

Schiff Base Formation :

-

Cyclization with TosMIC :

-

Nitro Reduction :

Advantages

-

Regioselectivity : The TosMIC route ensures precise positioning of the phenyl group at imidazole’s 5th position.

-

Scalability : Multi-gram synthesis is feasible with consistent yields (>75%).

Palladium-Catalyzed Cross-Coupling

This method, adapted from patent literature, employs transition metal catalysis for late-stage functionalization.

Stepwise Synthesis

-

Halogenation :

-

3-Bromo-5-fluoro-benzotrifluoride is nitrated with KNO₃/H₂SO₄ to yield 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene .

-

-

Reductive Amination :

-

Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, producing 3-fluoro-5-trifluoromethyl-phenylamine .

-

-

Imidazole Coupling :

-

Chlorine Introduction :

-

Electrophilic chlorination with Cl₂/AlCl₃ introduces the chloro group at the aniline’s 4th position.

-

Critical Parameters

-

Ligand Selection : BINAP enhances palladium’s catalytic activity during amination.

-

Temperature Control : Maintaining 75–100°C prevents imidazole decomposition.

Post-Synthetic Modification of Preformed Imidazoles

This approach modifies pre-synthesized imidazole derivatives to introduce the chloro-aniline moiety.

Chlorination of 3-(5-Phenyl-1H-Imidazol-2-yl)Aniline

-

Electrophilic Substitution :

-

3-(5-Phenyl-1H-imidazol-2-yl)aniline is treated with Cl₂ gas in CCl₄ at 0°C.

-

The chloro group preferentially substitutes at the aniline’s 4th position due to the imidazole’s directing effects.

-

-

Purification :

-

The crude product is recrystallized from ethanol/water (1:1) to achieve >90% purity.

-

Challenges

-

Byproduct Formation : Over-chlorination at the imidazole’s 4th position may occur, necessitating careful stoichiometric control.

Comparative Analysis of Methods

Chemical Reactions Analysis

Nitro Group Reduction

The compound is synthesized via catalytic hydrogenation or chemical reduction of its nitro precursor. In one protocol:

Reaction:

4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)nitrobenzene → 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline

| Reagents/Conditions | Yield | Reference |

|---|---|---|

| SnCl₂, HCl, ethanol, 80°C | 65% | |

| H₂, Pd/C, methanol | 82%* |

*Reported for analogous nitro-to-amine reductions .

Acylation at the Aniline Group

The primary amine undergoes acylation with activated carbonyl reagents:

Example: Formation of N-[4-chloro-3-(5-phenyl-1H-imidazol-2-yl)phenyl]-4-(2,4-dichlorobenzamido)-2-methoxybenzamide (Compound 18) .

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| 2-Methoxy-4-nitrobenzoyl chloride | DCM/DMF | 0°C → RT | 76% |

Key Data:

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings:

†Adapted from methods for structurally similar chloroarenes .

Imidazole Ring Functionalization

The 5-phenyl-1H-imidazole moiety undergoes electrophilic substitution:

a) N-Alkylation

-

Reacts with alkyl halides (e.g., methyl iodide) in DMF using NaH as base .

b) Friedel-Crafts Alkylation -

Forms C–C bonds at the phenyl ring attached to imidazole using AlCl₃ .

Cyclization Reactions

Under acidic conditions, the aniline group participates in heterocycle formation:

Example:

| Reagents | Product | Yield |

|---|---|---|

| 4,5-Dichloro-1,2,3-dithiazolium chloride | 3-Phenylquinazolin-4(3H)-imine | 92%†† |

††Reported for analogous aniline substrates .

Salt Formation

The aniline group forms stable hydrochloride salts:

-

Treatment with HCl in ethanol yields 4-chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline hydrochloride.

-

Recovery: 89% after neutralization with NaOH.

Critical Reaction Insights

-

Steric Effects: The ortho-chloro and imidazole groups hinder electrophilic aromatic substitution at the aniline ring .

-

Electronic Effects: The electron-rich imidazole directs nucleophilic attacks to the para position of the aniline .

-

Solvent Dependence: Polar aprotic solvents (DMF, NMP) enhance acylation and coupling yields .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline is its potential as an anticancer agent. Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- In Vitro Studies : A study reported that derivatives of imidazole compounds, including 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline, showed significant antiproliferative activity against multiple cancer types, including breast cancer and leukemia. The compound demonstrated IC50 values indicating potent cytotoxicity against these cell lines .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth. For instance, it has been suggested that imidazole derivatives can modulate the activity of protein kinases, which are crucial in cancer cell proliferation .

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications.

Research Insights

- Inflammatory Models : In preclinical models, compounds similar to 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline have been evaluated for their ability to reduce inflammation markers. These studies indicate that such compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating conditions like rheumatoid arthritis or other inflammatory diseases .

Drug Development Potential

Given its diverse biological activities, there is significant interest in developing 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline into a drug candidate.

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary studies suggest favorable profiles, but comprehensive toxicological assessments are necessary to ensure safety for clinical use .

Synthesis and Derivatives

The synthesis of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline typically involves multi-step organic reactions that yield various derivatives with enhanced biological activity.

Synthetic Pathways

The synthetic routes often include:

- Formation of the imidazole ring.

- Introduction of the chloro and phenyl groups through electrophilic aromatic substitution.

- Optimization of reaction conditions to maximize yield and purity.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can lead to the inhibition of enzyme function or the stabilization of certain molecular structures. The compound’s effects on cellular pathways are still under investigation, but it is believed to influence processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Analogues with Benzimidazole Cores

Several compounds in , such as N-((1H-indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline (2) and 3-(2-(5-chloro-1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-chlorophenyl)thiazolidin-4-one (11) , share similarities with the target compound. Key differences include:

- Core Heterocycle: The target compound uses a phenyl-substituted imidazole, while analogues like compound 2 and 11 incorporate benzo[d]imidazole (a fused benzene-imidazole system).

- Substituent Effects: The presence of a thiazolidinone ring in compound 11 introduces additional hydrogen-bonding sites, which may improve binding affinity in biological systems compared to the simpler aniline structure of the target compound .

Nitroaniline Derivatives

describes 5-chloro-4-fluoro-2-nitroaniline (4a) , a nitroaniline derivative synthesized via nitration and hydrolysis. Comparisons include:

- Reactivity: The nitro group in 4a is strongly electron-withdrawing, making it more reactive in electrophilic substitution reactions than the amino group in the target compound.

- Biological Applications: Nitroanilines are often intermediates in antibiotic synthesis, whereas the target compound’s amino group may direct its utility toward kinase inhibition or receptor modulation .

Imidazoline Derivatives

provides data for 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)aniline , which differs structurally by having a partially saturated imidazoline ring instead of a fully aromatic imidazole.

- Basicity and Stability : The imidazoline ring (with a single double bond) is less aromatic and more basic than the imidazole in the target compound. This could influence solubility and metabolic stability in vivo .

- Spectroscopic Features : The NH groups in both compounds show distinct FTIR absorptions (~3300–3500 cm⁻¹), but the imidazoline’s reduced conjugation may shift these peaks slightly compared to the target compound’s imidazole .

Chlorophenyl-Substituted Imidazoles

lists 5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide , which has a chlorophenyl group directly attached to the imidazoline ring.

- Pharmacological Potential: Chlorophenyl groups are common in antipsychotic agents (e.g., sertindole in ), suggesting the target compound may share neuropharmacological applications if similarly substituted .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Pharmacological Activity

- Antimicrobial Potential: Compounds like 3-(2-(5-chloro-1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-dimethylaminophenyl)thiazolidin-4-one (12) () show growth inhibitory activity against microbes, suggesting the target compound’s imidazole-aniline scaffold may also exhibit similar properties .

Biological Activity

4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chloro substituent at the para position relative to the aniline nitrogen and a phenyl-imidazole moiety, which contributes to its biological activity. The presence of the imidazole ring is particularly noteworthy, as imidazole derivatives are known for their varied pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline. It has been shown to inhibit tumor growth in various cancer models. For instance, research indicated that compounds with similar imidazole structures exhibit significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and U87 (glioblastoma) with IC50 values in the micromolar range .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline | MCF7 | 25.72 ± 3.95 |

| Similar Imidazole Derivative | U87 | 45.2 ± 13.0 |

Anticonvulsant Activity

In addition to its anticancer properties, derivatives of imidazole have been evaluated for their anticonvulsant activity. In vivo studies using the pentylenetetrazole (PTZ) seizure model demonstrated that certain analogs exhibited protective effects without significant neurotoxicity . The structure of the compound suggests that modifications at specific positions can enhance its anticonvulsant efficacy.

Table 2: Anticonvulsant Activity Assessment

| Compound | Model | Efficacy |

|---|---|---|

| 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline | PTZ Seizure Test | Significant Protection |

The mechanisms by which 4-chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline exerts its biological effects are multifaceted:

- Inhibition of Tumor Growth : The compound may interfere with signaling pathways involved in cell proliferation and survival, particularly through modulation of the Hedgehog signaling pathway, which is crucial in various cancers .

- Neuroprotective Effects : Its anticonvulsant properties suggest that it may enhance GABAergic transmission or inhibit excitatory neurotransmitter release, thereby stabilizing neuronal excitability .

Case Studies and Research Findings

A notable study conducted on a series of imidazole derivatives, including 4-chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline, revealed promising results in both anticancer and anticonvulsant activities. The research utilized various cancer cell lines and animal models to assess efficacy and toxicity profiles, demonstrating that specific structural modifications can lead to enhanced biological activity .

Q & A

Q. What are the established synthetic routes for 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline, and how can reaction efficiency be optimized?

A common method involves condensation reactions using precursors like benzil, aromatic aldehydes, and substituted anilines. For example, refluxing benzil (14.28 mmol) with 5-chlorosalicylaldehyde (14.28 mmol), 4-methoxyaniline (21.42 mmol), and ammonium acetate (74 mmol) in glacial acetic acid for 2.5 hours yields substituted imidazole derivatives (75% yield). Reaction progress is monitored via TLC, followed by extraction with ethyl acetate and recrystallization . Alternative routes, such as Mannich reactions, may employ formaldehyde analogs and secondary amines to functionalize the imidazole core . Optimization strategies include adjusting stoichiometry, solvent polarity (e.g., acetic acid vs. DMF), and catalyst selection (e.g., ammonium acetate for imidazole cyclization) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- FTIR : Identifies functional groups (e.g., C–H stretching at 2949–3057 cm⁻¹, O–H broad peaks at 3200–3400 cm⁻¹) .

- NMR : ¹H and ¹³C NMR resolve aromatic proton environments and confirm substituent positions .

- X-ray crystallography : Provides absolute configuration validation, as demonstrated for related imidazole derivatives (e.g., R factor = 0.042 for 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine) .

- Elemental analysis : Validates purity by matching calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation) .

Q. What safety protocols are recommended for handling this compound, given its structural similarity to toxic aniline derivatives?

Aniline derivatives are associated with carcinogenicity and skin sensitization. Key precautions include:

- Use of PPE (gloves, lab coats, eye protection).

- Conducting reactions in fume hoods to minimize inhalation exposure.

- Adherence to waste disposal regulations for halogenated aromatic amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

Discrepancies often arise from variations in reaction conditions. For example:

- Solvent effects : Glacial acetic acid may enhance cyclization vs. DMF, which favors solubility of intermediates .

- Temperature : Prolonged reflux (>3 hours) can degrade thermally sensitive intermediates, reducing yields .

- Catalyst loading : Excess ammonium acetate (e.g., 5.7 g vs. 3.0 g) may accelerate imidazole formation but increase salt byproducts . Systematic DOE (Design of Experiments) approaches are recommended to isolate critical variables .

Q. What strategies are effective for designing biologically active analogs of this compound?

- Substituent modification : Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-position of the aniline ring enhances interactions with hydrophobic enzyme pockets .

- Hybrid pharmacophores : Coupling the imidazole core with triazole or thiazole moieties improves antimicrobial or anticancer activity, as seen in pyrazine sorafenib analogs .

- Molecular docking : Pre-screening analogs against target proteins (e.g., tyrosine kinases) identifies optimal binding poses (e.g., docking scores <−8 kcal/mol indicate strong affinity) .

Q. How can computational methods elucidate the compound’s mechanism of action or degradation pathways?

- DFT calculations : Predict reactive sites for electrophilic substitution (e.g., para positions on the aniline ring) .

- MD simulations : Model stability in biological membranes or solvent environments (e.g., aqueous vs. lipid bilayer systems) .

- In silico toxicity prediction : Tools like ProTox-II assess carcinogenicity risks based on structural alerts (e.g., aromatic amines) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.